3-(1,3-benzodioxol-5-yl)-2-methyl-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
Description
This compound is a structurally complex molecule featuring a tetrahydroisoquinoline core fused with a benzodioxole moiety and a substituted 1,3,4-thiadiazole ring. The tetrahydroisoquinoline scaffold is prevalent in alkaloids and pharmaceuticals, often associated with central nervous system (CNS) activity or anticancer properties.
Properties
Molecular Formula |
C21H18N4O4S |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide |
InChI |
InChI=1S/C21H18N4O4S/c1-11-23-24-21(30-11)22-19(26)17-13-5-3-4-6-14(13)20(27)25(2)18(17)12-7-8-15-16(9-12)29-10-28-15/h3-9,17-18H,10H2,1-2H3,(H,22,24,26) |
InChI Key |
WSAMXEFVIJPCMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2C(N(C(=O)C3=CC=CC=C23)C)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Preparation Methods
Bromo-benzodioxole Coupling: The synthesis begins with the coupling of 5-bromo-benzodioxole with an appropriate aldehyde (e.g., acrylaldehyde) using palladium catalysts and ligands.
Heteroaryl Halide Substitution: Further functionalization involves reacting the core structure with fused heteroaryl halides (e.g., thiadiazoles) under palladium-catalyzed conditions. This step introduces additional substituents and extends the conjugated system.
Base-Mediated Cyclization: The final step includes cyclization using strong bases (e.g., NaOH or KOH) to form the tetrahydroisoquinoline ring system.
Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for exploratory studies.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various functional groups.
Substitution: Due to its reactive double bond, it can participate in nucleophilic substitution reactions.
Cyclization: The tetrahydroisoquinoline ring system is susceptible to intramolecular cyclization.
Palladium Catalysts: Used in coupling reactions.
Strong Bases (NaOH, KOH): For cyclization.
Bromine (NBS): For halogenation.
Major Products:: The major products depend on the specific reaction conditions and substituents introduced. Variants with diverse functional groups can be obtained.
Scientific Research Applications
This compound finds applications across various scientific domains:
Medicine: Investigated for potential anticancer properties.
Chemistry: As a building block for designing novel molecules.
Biology: Studied for interactions with cellular targets.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with cellular receptors or enzymes, impacting signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The compound’s structural analogs can be categorized based on shared motifs:
- Benzodioxole-containing derivatives: Compounds like 4-(1,3-benzodioxol-5-yl)-N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenylhexahydroquinolinecarboxamide exhibit similar benzodioxole-mediated lipophilicity (LogP ~3.5–4.2), enhancing blood-brain barrier permeability .
- Thiadiazole derivatives: 5-(4-substituted)diazenyl-2-(2-(1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazinyl)-4-arylthiazoles share the thiadiazole core but lack the tetrahydroisoquinoline backbone, leading to reduced molecular weight (~350–400 Da vs. ~450 Da for the target compound) .
- Tetrahydroisoquinoline analogs: For example, 3-(4-methyl-2-phenylthiazol-5-yl)-1,3,4-thiadiazoles prioritize planar aromatic systems over the fused isoquinoline scaffold, resulting in distinct solubility profiles (aqueous solubility <10 µM for the target compound vs. ~50 µM for simpler analogs) .
Structure-Activity Relationship (SAR) Insights
- Benzodioxole moiety : Enhances metabolic stability and π-π stacking with hydrophobic enzyme pockets, critical for sustained activity .
- Thiadiazole ring : The (2Z)-configuration may promote hydrogen bonding with kinase ATP-binding sites, as observed in kinase inhibitors like gefitinib .
- Tetrahydroisoquinoline core: Rigidity improves selectivity but reduces solubility; substitution at the 2-methyl position balances lipophilicity and bioavailability .
Biological Activity
The compound 3-(1,3-benzodioxol-5-yl)-2-methyl-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide (CAS Number: 1219556-57-6) is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 422.5 g/mol. The structure incorporates key pharmacophoric elements including a tetrahydroisoquinoline backbone, a benzodioxole moiety, and a thiadiazole group. These structural features contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H18N4O4S |
| Molecular Weight | 422.5 g/mol |
| CAS Number | 1219556-57-6 |
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly in relation to its potential as an antimicrobial , anticancer , and anti-inflammatory agent.
Antimicrobial Activity
Research indicates that derivatives of thiadiazole and oxadiazole exhibit significant antimicrobial properties. The compound's thiadiazole component is hypothesized to enhance its interaction with microbial targets. For instance, studies have shown that related thiadiazole compounds demonstrate effectiveness against Mycobacterium tuberculosis and other pathogens .
Anticancer Potential
The incorporation of the tetrahydroisoquinoline structure has been linked to anticancer activity. Compounds with similar scaffolds have shown promising results in inhibiting cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
The benzodioxole moiety is known for its anti-inflammatory properties. Compounds containing this structure have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2 . The specific mechanism of action for this compound remains to be fully elucidated but may involve modulation of inflammatory pathways.
Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest that the compound may interact with specific receptors or enzymes involved in disease pathways:
- Enzyme Inhibition : The presence of the thiadiazole group may allow for competitive inhibition at active sites of target enzymes.
- Receptor Interaction : The benzodioxole moiety could facilitate binding to G-protein coupled receptors (GPCRs), which are critical in many signaling pathways related to inflammation and cancer.
Case Studies and Research Findings
Several case studies exemplify the biological activity of similar compounds:
- Antibacterial Activity : A study by Parikh et al. (2020) demonstrated that substituted oxadiazoles showed up to 96% inhibition against Mycobacterium tuberculosis at specific concentrations . This indicates a potential for similar efficacy in our compound.
- Anticancer Studies : Research on benzodioxole derivatives has shown significant cytotoxic effects against various cancer cell lines, suggesting that our compound may share these properties due to structural similarities .
- Anti-inflammatory Research : Compounds featuring the benzodioxole structure have been shown to reduce inflammation markers in vitro, supporting the hypothesis that our compound may also exhibit anti-inflammatory effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
